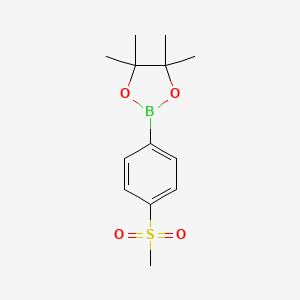

4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

CAS No.: 603143-27-7

Cat. No.: VC1992821

Molecular Formula: C13H19BO4S

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603143-27-7 |

|---|---|

| Molecular Formula | C13H19BO4S |

| Molecular Weight | 282.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(4-methylsulfonylphenyl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9H,1-5H3 |

| Standard InChI Key | BDOSWBBKOSGKAV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C |

Introduction

Structural Characteristics and Chemical Identity

4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane belongs to the family of organoboron compounds, specifically boronic acid pinacol esters. Its structure features a boron atom connected to a 4-(methylsulfonyl)phenyl group and a dioxaborolane ring derived from pinacol (2,3-dimethyl-2,3-butanediol). The compound's structure combines the stability of the dioxaborolane ring with the reactivity of the arylboron bond, while the methylsulfonyl group at the para position introduces unique electronic properties to the molecule.

The presence of the methylsulfonyl group (−SO₂CH₃) significantly influences the compound's electronic characteristics, creating an electron-deficient aromatic system that affects both physical properties and reactivity patterns. This functional group enhances solubility in polar solvents and provides a site for potential hydrogen bonding or other non-covalent interactions in complex systems.

The structural formula is represented as C₁₃H₁₉BO₄S, with a SMILES notation of CC1(C)OB(C2=CC=C(S(C)(=O)=O)C=C2)OC1(C)C . This molecular architecture is crucial for its behavior in various chemical transformations, particularly in cross-coupling reactions where the electron-withdrawing nature of the methylsulfonyl group can influence reactivity.

Physical and Chemical Properties

Identification and Nomenclature

The compound is known by several names and identifiers in chemical databases and commercial catalogs. These identifiers are essential for locating and referencing the compound in research contexts.

Table 1: Identification and Nomenclature

Physical Properties

The physical properties of 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane are important for understanding its behavior in laboratory and industrial settings. These properties influence handling, storage, and application in various synthetic procedures.

Table 2: Physical Properties

Chemical Characteristics

The methylsulfonyl group at the para position of the phenyl ring creates an electron-withdrawing effect that influences the electronic distribution across the aromatic system. This electron deficiency affects the reactivity of the boron-carbon bond, particularly in transmetallation processes during cross-coupling reactions. The electronic character of this compound makes it particularly suitable for transformations requiring precise control over electronic factors.

In terms of stability, the compound is generally stable under ambient conditions but should be stored at refrigerated temperatures (2-8°C) to prevent degradation over time . Unlike free boronic acids, the pinacol ester structure provides protection against common degradation pathways like autoxidation and protodeboronation, contributing to its utility in synthetic chemistry.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction enables the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides under palladium catalysis.

Other Synthetic Applications

Beyond Suzuki-Miyaura cross-coupling, 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane finds utility in various other transformations:

-

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds (C-N, C-O, C-S) using boronic acids or esters and suitable nucleophiles. The electron-withdrawing methylsulfonyl group can influence the reactivity in these transformations.

-

Oxidative Transformations: The carbon-boron bond can undergo oxidation to introduce hydroxyl groups, effectively converting the compound to 4-(methylsulfonyl)phenol derivatives. This represents a protected form of hydroxy functionality.

-

Petasis Reaction: As a boronic acid derivative, this compound can potentially participate in multicomponent reactions with amines and carbonyl compounds to form valuable amino alcohol products.

-

Metal-Catalyzed C-H Functionalization: The compound can serve as a coupling partner in directed C-H activation reactions, allowing for the construction of complex molecular architectures without pre-functionalization of all coupling partners.

These diverse applications make 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane a versatile building block in contemporary organic synthesis, particularly valuable for pharmaceutical and materials science research.

Pharmaceutical and Research Applications

4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane serves as a pharmaceutical intermediate in laboratory research and development processes . The methylsulfonyl functional group is present in various bioactive compounds and marketed pharmaceuticals, making this boronate ester particularly valuable for medicinal chemistry applications.

The methylsulfonyl group contributes several important properties to potential drug candidates:

-

Enhanced water solubility compared to simple aryl groups

-

Hydrogen bond acceptor capabilities through the sulfone oxygens

-

Metabolic stability relative to other sulfur-containing functional groups

-

Unique electronic properties that can influence binding interactions with biological targets

When incorporated into pharmaceutical compounds through cross-coupling reactions, the 4-(methylsulfonyl)phenyl moiety can modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane an important tool in drug discovery efforts focused on optimizing lead compounds.

In research settings, the compound can serve as a model substrate for developing new methodologies in organic synthesis, particularly those focused on challenging coupling reactions or selective transformations. The electron-withdrawing nature of the methylsulfonyl group provides a distinct electronic environment that can be leveraged to study reaction mechanisms and develop selective catalytic systems.

| Parameter | Value | Source |

|---|---|---|

| Typical Purity | 98% | |

| Catalog ID | Q67995 (AChemBlock) | |

| Storage Condition | Refrigerated (2-8°C) | |

| Physical Form | Solid |

The compound is generally provided in sealed containers with recommendations for storage under refrigerated conditions to maintain integrity. Given its specialized nature, it is primarily marketed to synthetic organic chemists, medicinal chemists, and researchers in pharmaceutical development.

Future Research Directions

Future research involving 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane could potentially explore several promising directions:

-

Development of novel cross-coupling methodologies: Further refinement of reaction conditions and catalyst systems could enable more efficient and selective transformations involving this compound, potentially under milder conditions or with broader substrate scope.

-

Medicinal chemistry applications: Systematic studies of structure-activity relationships for compounds containing the 4-(methylsulfonyl)phenyl moiety could yield new insights into the biological effects of this functional group and lead to the discovery of novel therapeutics.

-

Green chemistry approaches: Investigation of more environmentally friendly synthesis and application methods, including reduced catalyst loadings, aqueous reaction media, or recyclable catalytic systems.

-

Material science applications: Exploration of the incorporation of 4-(methylsulfonyl)phenyl groups into polymers, liquid crystals, or other materials to modulate properties such as solubility, thermal stability, or electronic characteristics.

-

Flow chemistry implementation: Development of continuous flow protocols for both the synthesis of the compound and its application in subsequent transformations, potentially improving efficiency and scalability.

The electron-withdrawing character of the methylsulfonyl group combined with the synthetic versatility of the boronate ester functionality positions this compound as a valuable building block worthy of continued exploration in diverse research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume